molecular formula C21H25N3O B11184167 2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

Cat. No.: B11184167
M. Wt: 335.4 g/mol
InChI Key: DYVQPCHINJHVRW-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinoindazole core substituted with a tert-butylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-tert-butylbenzylamine with a suitable indazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)

Uniqueness

Compared to similar compounds, 2-[(4-tert-butylphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one stands out due to its unique pyrazinoindazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one

InChI

InChI=1S/C21H25N3O/c1-21(2,3)16-10-8-15(9-11-16)14-23-12-13-24-19(20(23)25)17-6-4-5-7-18(17)22-24/h8-13H,4-7,14H2,1-3H3

InChI Key

DYVQPCHINJHVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=CN3C(=C4CCCCC4=N3)C2=O

Origin of Product

United States

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